

Asymmetric Synthesis of Chiral 1,4-Oxazepane Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,4-oxazepane derivatives, a crucial scaffold in medicinal chemistry. The methodologies presented focus on strategies that offer high enantioselectivity and yields, providing a valuable resource for researchers in drug discovery and development.

Application Notes

The enantioselective synthesis of 1,4-oxazepanes and their benzo-fused analogues, 1,4-benzoxazepines, is of significant interest due to their prevalence in biologically active compounds. These seven-membered heterocyclic systems are integral to the structure of various pharmaceuticals.^{[1][2]} For instance, the potent squalene synthase inhibitor TAK-475, used for lowering plasma cholesterol, is based on this scaffold.^[1]

Key asymmetric strategies that have emerged for the synthesis of these chiral heterocycles include:

- **Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization:** This metal-free approach utilizes a confined chiral phosphoric acid to catalyze the desymmetrization of 3-substituted oxetanes, leading to the formation of chiral 1,4-benzoxazepines with high enantiocontrol under mild conditions.^{[1][2][3]} This method is notable for its broad substrate scope and high yields.^{[1][2]}

- **Regio- and Stereoselective Haloetherification:** An efficient route to polysubstituted chiral 1,4-oxazepanes involves a 7-endo cyclization via haloetherification.[4] This method has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and variable regio- and stereoselectivities.[4]
- **Tandem Aziridine/Epoxyde Ring Opening:** Enantiomerically pure 3,6-disubstituted 1,4-oxazepanes can be synthesized in a one-pot strategy starting from amino acids.[5] This process involves the tandem ring opening of chiral aziridines and epoxides.[5]
- **Solid-Phase Synthesis:** Chiral 1,4-oxazepane-5-carboxylic acids can be prepared from polymer-supported homoserine.[6][7] This method involves the alkylation of a resin-bound amino acid, followed by cleavage and spontaneous lactonization.[6][7]
- **Cooperative Catalysis for Annulation Reactions:** A combination of N-heterocyclic carbene (NHC), iridium, and urea catalysts enables the enantioselective formal [4+3] annulation of anthranilaldehydes with vinyl aziridines to produce chiral 1,4-benzoxazepinones.[8]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The Brønsted acid-catalyzed desymmetrization of oxetanes stands out for its operational simplicity and high enantioselectivity in synthesizing 1,4-benzoxazepine derivatives.

Data Presentation

Table 1: Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes for the Synthesis of Chiral 1,4-Benzoxazepines[1][2][9]

Entry	Substrate (Amine)	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	N-Benzyl-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	85	92
2	N-(4-Methylbenzyl)-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	70	88
3	N-(4-Methoxybenzyl)-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	69	88
4	N-(4-Fluorobenzyl)-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	96	94
5	N-(4-Chlorobenzyl)-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	98	92
6	N-(4-Bromobenzyl)-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	92	90

7	N-Allyl-2-aminophenol	(R)-CPA-6	p-Xylene	45	48	75	86
8	N-Methyl-2-aminophenol	(R)-CPA-6	p-Xylene	45	72	30	65

CPA-6 is a SPINOL-derived chiral phosphoric acid.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Chiral 1,4-Benzoxazepines via Brønsted Acid-Catalyzed Desymmetrization of 3-Substituted Oxetanes[1][9]

This protocol describes the general procedure for the enantioselective synthesis of chiral 1,4-benzoxazepines.

Materials:

- Substituted 2-aminophenol derivative (1.0 equiv)
- 3-(Hydroxymethyl)-3-phenyloxetane (1.2 equiv)
- (R)-SPINOL-derived chiral phosphoric acid (CPA-6) (5 mol%)
- p-Xylene (0.1 M)
- Anhydrous sodium sulfate (Na_2SO_4)
- Solvents for chromatography (e.g., heptane, isopropanol)

Equipment:

- Oven-dried reaction vial with a magnetic stir bar

- Septum
- Syringes
- Magnetic stir plate with heating
- Rotary evaporator
- Silica gel for column chromatography
- HPLC with a chiral column (e.g., Chiralcel IA)

Procedure:

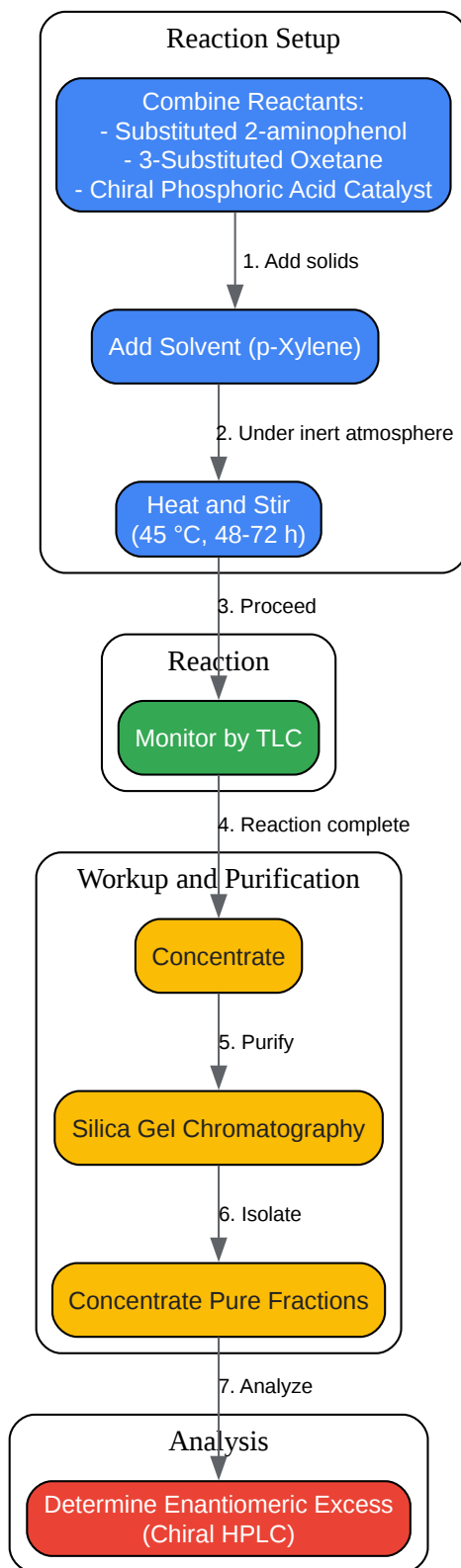
- To an oven-dried reaction vial containing a magnetic stir bar, add the substituted 2-aminophenol derivative (0.1 mmol, 1.0 equiv), 3-(hydroxymethyl)-3-phenyloxetane (0.12 mmol, 1.2 equiv), and the (R)-SPINOL-derived chiral phosphoric acid catalyst (CPA-6) (0.005 mmol, 5 mol%).
- Under an inert atmosphere (e.g., argon or nitrogen), add p-xylene (1.0 mL) to the vial via syringe.
- Seal the vial with a septum and place it on a magnetic stir plate.
- Heat the reaction mixture to 45 °C and stir for 48-72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of heptane/isopropanol).
- Combine the fractions containing the pure product and concentrate under reduced pressure to yield the chiral 1,4-benzoxazepine.

- Determine the enantiomeric excess (ee) of the product by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Characterization of 2a (N-benzyl-2,3,4,5-tetrahydro-5-(hydroxymethyl)-5-phenyl-1,4-benzoxazepine):

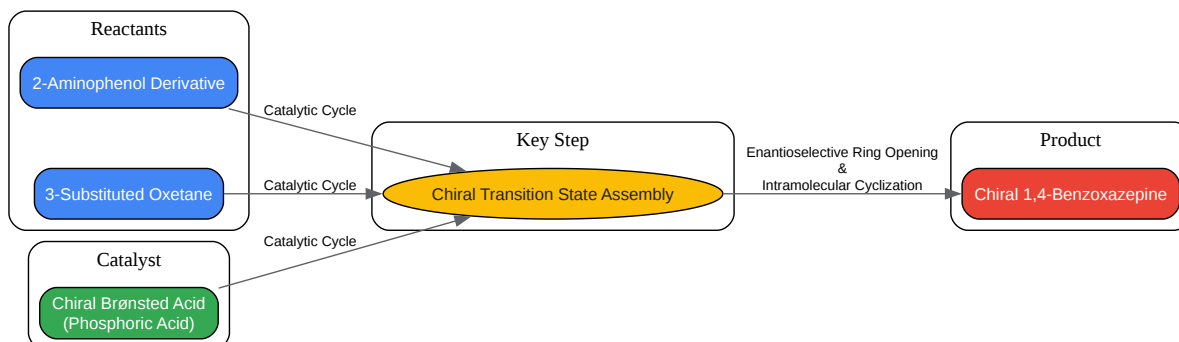
- Yield: 85%[\[1\]](#)
- Enantiomeric Excess: 92% ee[\[1\]](#)
- HPLC Conditions: Chiralcel IA column, 95/5 heptane/isopropanol, 1 mL/min.[\[9\]](#)

Visualizations



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Caption: Experimental workflow for the asymmetric synthesis of chiral 1,4-benzoxazepines.



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